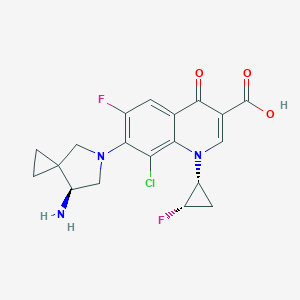

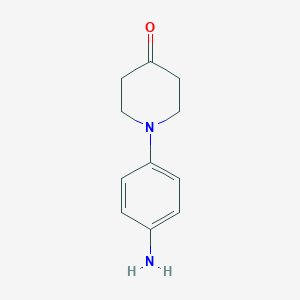

1-(4-Aminophenyl)piperidin-4-one

Overview

Description

1-(4-Aminophenyl)piperidin-4-one, also known as 4-AP or para-aminophenyl-4-piperidinone, is a chemical compound that has been studied for its potential pharmacological and therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)piperidin-4-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, 1-(4-Aminophenyl)piperidin-4-one increases their availability in the synaptic cleft, which can lead to an increase in their effects on postsynaptic neurons. This can result in an improvement in mood, attention, and other cognitive processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-(4-Aminophenyl)piperidin-4-one are related to its mechanism of action. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound can increase their availability in the synaptic cleft, which can lead to an increase in their effects on postsynaptic neurons. This can result in an improvement in mood, attention, and other cognitive processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Aminophenyl)piperidin-4-one in lab experiments is its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This can make it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-(4-Aminophenyl)piperidin-4-one can lead to neurotoxicity and other adverse effects.

Future Directions

There are many future directions for research on 1-(4-Aminophenyl)piperidin-4-one. One area of research could focus on developing new methods for synthesizing this compound. Another area of research could focus on investigating its potential applications in the treatment of neurological disorders such as depression, ADHD, and Parkinson's disease. Additionally, research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives. Finally, research could be conducted to investigate the effects of 1-(4-Aminophenyl)piperidin-4-one on other neurotransmitters and physiological processes.

Scientific Research Applications

1-(4-Aminophenyl)piperidin-4-one has been investigated for its potential applications in scientific research. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation, attention, and other cognitive processes. As a result, 1-(4-Aminophenyl)piperidin-4-one has been studied for its potential use in the treatment of neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.

properties

CAS RN |

170011-70-8 |

|---|---|

Product Name |

1-(4-Aminophenyl)piperidin-4-one |

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-aminophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8,12H2 |

InChI Key |

MBVAZGKHRAOOJA-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)